molecular formula C50H96O7 B12664004 Sorbitan, didocosanoate CAS No. 93980-58-6

Sorbitan, didocosanoate

Cat. No.: B12664004
CAS No.: 93980-58-6
M. Wt: 809.3 g/mol
InChI Key: XLHKBKPYBHLCTJ-NEWJQEBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sorbitan, didocosanoate can be synthesized through the esterification of sorbitan with docosanoic acid. The reaction typically involves heating sorbitan and docosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can then be purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of sorbitan esters like this compound often involves continuous processes where sorbitan and fatty acids are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of supercritical carbon dioxide (scCO2) as a solvent can enhance the reaction efficiency by reducing viscosity and facilitating the removal of water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

Sorbitan, didocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Involves the reaction of sorbitan with docosanoic acid in the presence of an acid catalyst.

    Hydrolysis: Can be hydrolyzed back to sorbitan and docosanoic acid using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Sorbitan and docosanoic acid.

    Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically results in the formation of alcohols.

Mechanism of Action

Sorbitan, didocosanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications . In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sorbitan, didocosanoate is unique due to its long-chain fatty acid (docosanoic acid) component, which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in forming water-in-oil emulsions and stabilizing hydrophobic compounds .

Properties

CAS No.

93980-58-6

Molecular Formula

C50H96O7

Molecular Weight

809.3 g/mol

IUPAC Name

[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate

InChI

InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1

InChI Key

XLHKBKPYBHLCTJ-NEWJQEBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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